
氨基-PEG10-酸
描述
Amino-PEG10-acid, also known as amino-polyethylene glycol-10-acid, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an amino group at one end and a carboxylic acid group at the other end, connected by a chain of ten ethylene glycol units. This structure imparts unique properties to the compound, making it highly versatile in various scientific and industrial applications.
科学研究应用
Amino-PEG10-acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a linker or spacer in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: In the pharmaceutical industry, amino-PEG10-acid is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: It finds applications in the production of coatings, adhesives, and other materials, where it imparts desirable properties such as flexibility and hydrophilicity.
作用机制
Target of Action
Amino-PEG10-acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Amino-PEG10-acid are therefore the proteins it is designed to degrade. For instance, it has been associated with the paternally expressed gene 10 (PEG10) , which plays a role in various cellular processes including cell cycle progression and epithelial-mesenchymal transition .
Mode of Action
Amino-PEG10-acid interacts with its targets by forming a bridge between the target protein and an E3 ubiquitin ligase . This causes the target protein to be marked for degradation by the proteasome, a complex that breaks down unneeded or damaged proteins in the cell . This process selectively degrades target proteins, altering the protein composition within the cell .
Biochemical Pathways
The action of Amino-PEG10-acid affects various biochemical pathways. For instance, in the context of PEG10, it can influence pathways related to cell cycle progression and epithelial-mesenchymal transition . By degrading PEG10, Amino-PEG10-acid can potentially disrupt these pathways, leading to downstream effects such as altered cell proliferation and differentiation .
Pharmacokinetics
As a PEG-based compound, Amino-PEG10-acid has unique pharmacokinetic properties. PEGylation, the process of attaching PEG to another molecule, is often used to improve the solubility, stability, and half-life of drugs . Therefore, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Amino-PEG10-acid are likely influenced by its PEG component.
Result of Action
The action of Amino-PEG10-acid leads to molecular and cellular changes. By degrading target proteins, it can alter the protein landscape within the cell . This can have various effects depending on the function of the target protein. For example, degradation of PEG10 can affect cell cycle progression and epithelial-mesenchymal transition, potentially influencing cell proliferation and differentiation .
生化分析
Biochemical Properties
Amino-PEG10-acid plays a crucial role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Amino-PEG10-acid, as a linker, interacts with these biomolecules and forms stable bonds, facilitating the degradation of target proteins .
Cellular Effects
The effects of Amino-PEG10-acid on cells are primarily through its role in the formation of PROTACs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Amino-PEG10-acid exerts its effects at the molecular level through its role as a linker in PROTACs . It enables the formation of a ternary complex with the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
The temporal effects of Amino-PEG10-acid in laboratory settings are largely dependent on the stability of the PROTACs it helps form
Dosage Effects in Animal Models
As it is used in the formation of PROTACs, its effects would likely be dependent on the specific target protein and the E3 ubiquitin ligase involved .
Metabolic Pathways
Amino-PEG10-acid is involved in the ubiquitin-proteasome system through its role in PROTACs . It interacts with E3 ubiquitin ligases and target proteins, but the specific enzymes or cofactors it interacts with would depend on the specific PROTAC.
Transport and Distribution
The transport and distribution of Amino-PEG10-acid within cells and tissues would be influenced by the properties of the PROTAC it is part of
Subcellular Localization
The subcellular localization of Amino-PEG10-acid would be determined by the specific PROTAC it is part of . It could be directed to specific compartments or organelles based on the target protein and E3 ubiquitin ligase involved .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of amino-PEG10-acid typically involves the following steps:
Polymerization of Ethylene Glycol: The process begins with the polymerization of ethylene glycol to form a polyethylene glycol chain of the desired length (ten units in this case).
Functionalization: The terminal hydroxyl groups of the polyethylene glycol chain are then converted to amino and carboxylic acid groups through a series of chemical reactions. This often involves the use of reagents such as thionyl chloride for chlorination, followed by amination and carboxylation reactions.
Industrial Production Methods: In industrial settings, the production of amino-PEG10-acid is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves:
Batch or Continuous Polymerization: Depending on the scale, either batch or continuous polymerization methods are employed.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the final product.
化学反应分析
Types of Reactions: Amino-PEG10-acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of amides, ureas, and other derivatives.
Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles and Electrophiles: Common nucleophiles include amines and alcohols, while electrophiles include acyl chlorides and isocyanates.
Catalysts: Catalysts such as acids or bases are often used to facilitate these reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane, tetrahydrofuran, or water, depending on the specific reaction.
Major Products: The major products formed from these reactions include various PEGylated derivatives, which are used in numerous applications.
相似化合物的比较
Amino-PEG10-acid can be compared with other PEG derivatives, such as:
Amino-PEG5-acid: This compound has a shorter polyethylene glycol chain, resulting in different solubility and flexibility properties.
Carboxy-PEG10-acid: Lacking the amino group, this compound has different reactivity and applications.
Methoxy-PEG10-acid: The presence of a methoxy group instead of an amino group alters its chemical behavior and uses.
Uniqueness: Amino-PEG10-acid is unique due to its specific combination of functional groups and chain length, which provides a balance of reactivity and flexibility, making it suitable for a wide range of applications.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXUSQJNNODUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



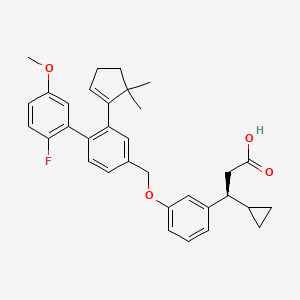
![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)
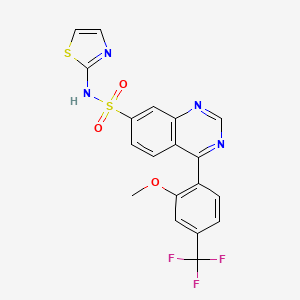
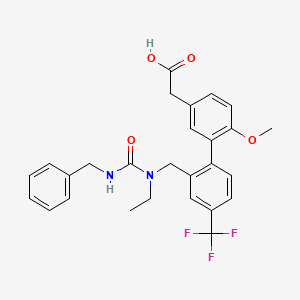
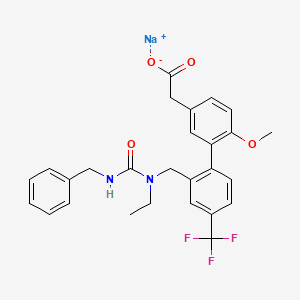
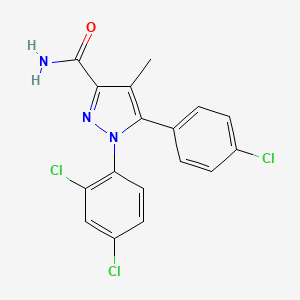
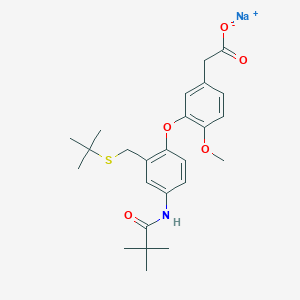
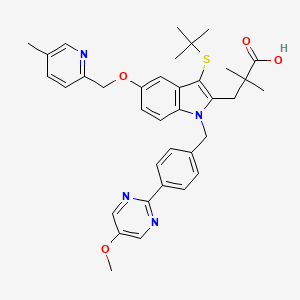

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)
